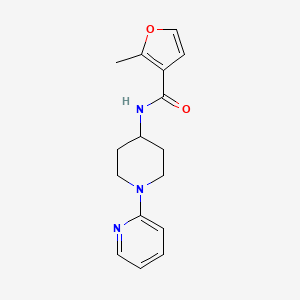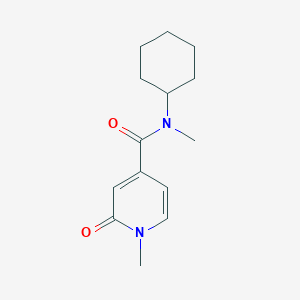![molecular formula C18H21N3O B7510717 Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1998 by Pfizer as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Since then, CP-154,526 has been extensively studied for its potential in treating various stress-related disorders.
Mechanism of Action
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is highly expressed in the central nervous system. By inhibiting the binding of CRF to its receptor, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can reduce the activation of the HPA axis, leading to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In preclinical studies, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been found to reduce anxiety-like behavior, improve cognitive function, and enhance social interaction in animal models of stress-related disorders. Additionally, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have anti-inflammatory effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in lab experiments is its high selectivity for the CRF1 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective CRF1 antagonists for use in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone on anxiety and cognitive function. Finally, there is potential for the use of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in the treatment of other stress-related disorders, such as depression and post-traumatic stress disorder.
Synthesis Methods
The synthesis of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)piperazine to yield the desired product, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone.
Scientific Research Applications
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been widely used in scientific research to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can effectively block the CRF1 receptor, which is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response pathway.
properties
IUPAC Name |
cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-17(15-4-2-3-5-16(15)19-13)20-8-10-21(11-9-20)18(22)14-6-7-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQOZQLODGPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)



![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)
